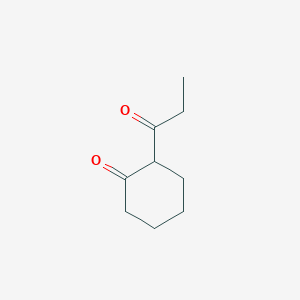
2-Propanoylcyclohexan-1-one
Cat. No. B8806059
M. Wt: 154.21 g/mol
InChI Key: PFDJPXDSJBDMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08569518B2
Procedure details


Compound IVb is obtained in 49% yield as a colourless oil, according to Example 4, from 4-cyclohex-1-enyl-morpholine (82.64 g, 0.50 mol, obtained in Example 1), triethylamine (71.33 g, 1.41 mol), propionyl chloride (64.76 g, 1.41 mol), toluene (770 mL) and 20% aqueous HCl (250 mL).





Yield
49%
Identifiers


|
REACTION_CXSMILES
|
C1(N2CC[O:10]CC2)CCCCC=1.C(N(CC)CC)C.[C:20](Cl)(=[O:23])[CH2:21][CH3:22].Cl.[C:26]1(C)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>>[C:20]([CH:27]1[CH2:28][CH2:29][CH2:30][CH2:31][C:26]1=[O:10])(=[O:23])[CH2:21][CH3:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
82.64 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CCCCC1)N1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
71.33 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
64.76 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
770 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Compound IVb is obtained in 49% yield as a colourless oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)(=O)C1C(CCCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 49% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
